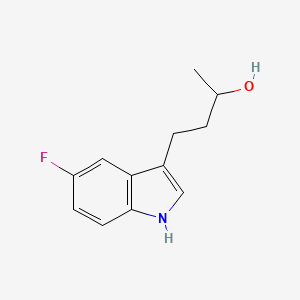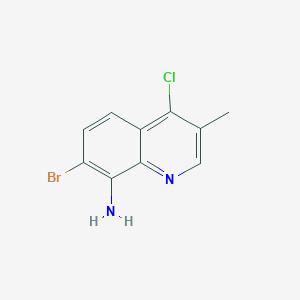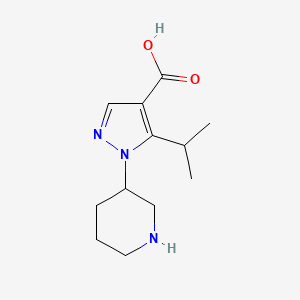![molecular formula C10H14N2O2S B13242161 N-[3-(Methylsulfanyl)propyl]-4-nitroaniline](/img/structure/B13242161.png)
N-[3-(Methylsulfanyl)propyl]-4-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Methylsulfanyl)propyl]-4-nitroaniline is an organic compound with the molecular formula C10H14N2O2S It is characterized by the presence of a nitro group (-NO2) attached to an aniline ring and a methylsulfanylpropyl group (-SCH3) attached to the nitrogen atom of the aniline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Methylsulfanyl)propyl]-4-nitroaniline typically involves the reaction of 4-nitroaniline with 3-(methylsulfanyl)propylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or extraction to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Methylsulfanyl)propyl]-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions may use reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 4-amino-N-[3-(methylsulfanyl)propyl]aniline.
Substitution: Various substituted derivatives of the aniline ring, depending on the specific reaction.
Applications De Recherche Scientifique
N-[3-(Methylsulfanyl)propyl]-4-nitroaniline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[3-(Methylsulfanyl)propyl]-4-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the methylsulfanyl group may influence the compound’s solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(Methylsulfanyl)propyl]aniline: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
4-Nitroaniline: Lacks the methylsulfanylpropyl group, which may affect its solubility and interactions with other molecules.
N-[3-(Methylsulfanyl)propyl]-4-aminobenzene: The nitro group is reduced to an amino group, which may alter its chemical and biological properties.
Uniqueness
N-[3-(Methylsulfanyl)propyl]-4-nitroaniline is unique due to the presence of both the nitro group and the methylsulfanylpropyl group
Propriétés
Formule moléculaire |
C10H14N2O2S |
|---|---|
Poids moléculaire |
226.30 g/mol |
Nom IUPAC |
N-(3-methylsulfanylpropyl)-4-nitroaniline |
InChI |
InChI=1S/C10H14N2O2S/c1-15-8-2-7-11-9-3-5-10(6-4-9)12(13)14/h3-6,11H,2,7-8H2,1H3 |
Clé InChI |
XRLQQWBCFCBKBR-UHFFFAOYSA-N |
SMILES canonique |
CSCCCNC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


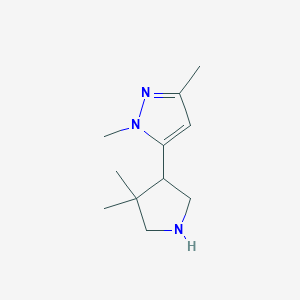

![(1-Methoxypropan-2-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13242096.png)
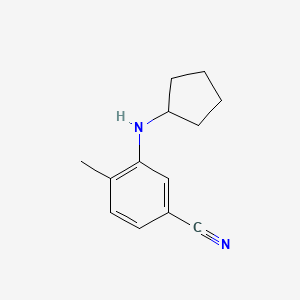
amine](/img/structure/B13242106.png)
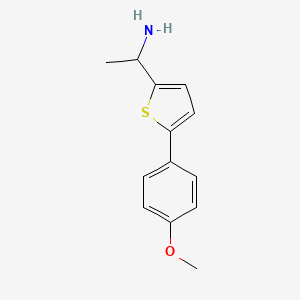

![6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13242136.png)
![2-[(Heptan-2-yl)amino]propan-1-ol](/img/structure/B13242143.png)
![6-Methyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13242148.png)

